N-[(4-METHYLPHENYL)METHYL]-3-[(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE
Overview
Description
N-[(4-METHYLPHENYL)METHYL]-3-[(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a propanamide backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-3-[(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-methylbenzylamine with a suitable acylating agent to form the amide intermediate.
Thioether Formation:
Final Coupling: The final step involves the coupling of the thioether intermediate with another 4-methylbenzylamine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-3-[(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-3-[(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-3-[(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(4-METHYLPHENYL)METHYL]-3-[(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]BUTANAMIDE: Similar structure with a butanamide backbone.
N-[(4-METHYLPHENYL)METHYL]-3-[(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PENTANAMIDE: Similar structure with a pentanamide backbone.
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-3-[(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-17-3-7-19(8-4-17)15-23-21(25)11-13-27-14-12-22(26)24-16-20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGFNIQWNNJOJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCSCCC(=O)NCC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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